1,3-bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
Description
1,3-Bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione is a barbiturate-derived compound featuring a diazinane-trione core substituted with two 3-methylphenyl groups at the 1,3-positions and a thiophen-3-ylmethylidene group at the 5-position. For instance, compounds with similar substituents, such as 1,3-bis(3-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylene]-1,3-diazinane-2,4,6-trione (CAS 1023829-78-8), exhibit a molecular weight of 486.52 g/mol and predicted physical properties, including a density of 1.284 g/cm³ and boiling point of 651.2°C .
Properties
IUPAC Name |
1,3-bis(3-methylphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-15-5-3-7-18(11-15)24-21(26)20(13-17-9-10-29-14-17)22(27)25(23(24)28)19-8-4-6-16(2)12-19/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSZPVIXMZNUTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CSC=C3)C(=O)N(C2=O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is the condensation of 3-methylbenzaldehyde with thiophene-3-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with urea under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination or Grignard reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1,3-bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,3-bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The diazinane-trione scaffold is highly modular, with substitutions significantly altering physicochemical and pharmacological profiles. Below is a detailed comparison with structurally related compounds:
Structural and Physicochemical Comparison
*Note: Molecular weight for the target compound is estimated based on analogous structures.
Pharmacological and Reactivity Insights
- Thiophene vs. Aromatic Substituents: The thiophene moiety in the target compound may confer distinct electronic properties compared to purely aromatic substituents (e.g., trimethoxyphenyl in ).
- Chlorine vs. Methyl Groups : The 3-chlorophenyl analog exhibits higher molecular polarity (Cl substituents) and may display altered metabolic stability compared to methyl-substituted derivatives.
- Methoxy/Ethoxy Groups : Compounds with methoxy or ethoxy substituents (e.g., ) show increased solubility in organic solvents, which correlates with improved bioavailability in preclinical models .
Biological Activity
1,3-bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione, commonly referred to as compound 1022733-30-7, is a synthetic organic compound with a complex structure that includes a diazinane core and thiophene moiety. Its molecular formula is with a molar mass of 402.47 g/mol. This compound has garnered attention due to its potential biological activities, which are explored in various studies.
The compound exhibits the following chemical properties:
- Boiling Point : 582.7 ± 60.0 °C (predicted)
- Density : 1.358 ± 0.06 g/cm³ (predicted)
- pKa : -0.44 ± 0.20 (predicted) .
Biological Activity Overview
Research into the biological activity of this compound suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. The following subsections detail specific areas of biological activity.
Antioxidant Activity
Studies indicate that compounds with similar structures to 1,3-bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione exhibit significant antioxidant properties. These activities are attributed to the electron-donating ability of the thiophene ring and the presence of multiple aromatic systems that can stabilize free radicals .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. In vitro assays have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function . Further research is required to elucidate the specific pathways involved.
| Property | Value |
|---|---|
| Molecular Formula | C23H18N2O3S |
| Molar Mass | 402.47 g/mol |
| Boiling Point | 582.7 ± 60.0 °C |
| Density | 1.358 ± 0.06 g/cm³ |
| pKa | -0.44 ± 0.20 |
Table 2: Biological Activities
| Activity Type | Observations |
|---|---|
| Antioxidant | Significant free radical scavenging |
| Antimicrobial | Effective against Gram-positive/negative bacteria |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Studies
Several case studies have been conducted to explore the biological activities of compounds structurally similar to 1,3-bis(3-methylphenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione:
- Antioxidant Activity Study : A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various thiophene derivatives and concluded that compounds with similar structures exhibited high radical scavenging activity .
- Antimicrobial Efficacy Assessment : Research highlighted in Antibiotics journal demonstrated that derivatives of diazinane compounds showed notable antibacterial effects against resistant strains of Staphylococcus aureus .
- Cancer Cell Line Research : A recent investigation into the cytotoxic effects of diazinane derivatives on HeLa cells revealed that these compounds could significantly reduce cell viability by inducing oxidative stress-mediated apoptosis .
Q & A
Advanced Question: How can contradictions in synthetic methodologies (e.g., solvent toxicity vs. yield) be resolved?
Answer:
- Green chemistry approaches : Substitute toxic solvents with ionic liquids or bio-based solvents, as demonstrated in eco-friendly syntheses of triazinane derivatives .
- DoE (Design of Experiments) : Use factorial design to identify critical variables (e.g., catalyst loading, temperature) that minimize waste while maintaining yield .
Basic Question: What analytical techniques are critical for characterizing the structure of this compound?
Answer:
- X-ray crystallography : Resolves stereochemistry and confirms substituent positions in triazinane derivatives .
- NMR spectroscopy : ¹H/¹³C NMR identifies methylphenyl and thiophenyl groups, with δ ~6.8–7.5 ppm for aromatic protons .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., C₂₁H₁₅N₃O₃S, ~357.37 g/mol) .
Advanced Question: How can structural ambiguities (e.g., tautomerism) be addressed?
Answer:
- DFT calculations : Predict stable tautomers and compare with experimental NMR/IR data .
- Variable-temperature NMR : Monitor dynamic equilibria in solution to identify dominant tautomeric forms .
Basic Question: Which theoretical frameworks guide mechanistic studies of 1,3-diazinane-trione reactivity?
Answer:
- Frontier Molecular Orbital (FMO) theory : Predicts regioselectivity in cyclization reactions involving thiophene or aryl groups .
- Hammett substituent constants : Correlate electronic effects of methylphenyl groups with reaction rates .
Advanced Question: How to select a framework for studying interactions with biological targets?
Answer:
- Molecular docking : Simulate binding affinities with enzymes (e.g., cyclooxygenase) using software like AutoDock .
- QSAR models : Link substituent electronegativity/steric effects to bioactivity data .
Basic Question: What factors influence the environmental stability of this compound?
Answer:
- Photodegradation : Thiophene and aryl groups may undergo UV-induced cleavage, requiring stability testing under light exposure .
- Hydrolysis : The trione core is susceptible to alkaline hydrolysis; monitor pH-dependent degradation .
Advanced Question: How to design experiments assessing long-term environmental impact?
Answer:
- Split-plot designs : Test degradation across multiple variables (e.g., pH, temperature, microbial activity) in controlled ecosystems .
- LC-MS/MS : Quantify transformation products in soil/water matrices to map degradation pathways .
Basic Question: What strategies ensure rigorous literature reviews for novel derivatives?
Answer:
- Keyword clustering : Use terms like "triazinane-trione synthesis" and "thiophene derivatives" in databases (SciFinder, Reaxys) .
- Citation tracking : Follow seminal papers (e.g., J. Braz. Chem. Soc. methodologies) to identify knowledge gaps .
Advanced Question: How to integrate contradictory findings (e.g., catalyst efficiency) into a research proposal?
Answer:
- Contrast matrices : Tabulate methods, yields, and limitations from conflicting studies to justify novel approaches .
- Meta-analysis : Statistically aggregate data on FeCl₃ vs. other catalysts to highlight trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
